molecular formula C21H25N3O8S B3941283 1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid

1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid

Cat. No.: B3941283
M. Wt: 479.5 g/mol
InChI Key: KNOGCNFNBHVQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitrophenylsulfonyl group and a phenylpropyl group, combined with oxalic acid. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. Common synthetic routes include:

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate diamines under controlled conditions.

    Substitution with Nitrophenylsulfonyl Group: The piperazine ring is then reacted with 4-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrophenylsulfonyl group.

    Addition of Phenylpropyl Group: The final step involves the alkylation of the substituted piperazine with 3-phenylpropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or sulfone compounds.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)sulfonyl-4-phenylpiperazine
  • 1-(4-Nitrophenyl)sulfonyl-4-(3-phenoxypropyl)piperazine

Uniqueness

1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mitigate radiation-induced cognitive decline without promoting tumor growth sets it apart from other similar compounds .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S.C2H2O4/c23-22(24)18-8-10-19(11-9-18)27(25,26)21-15-13-20(14-16-21)12-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11H,4,7,12-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOGCNFNBHVQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.